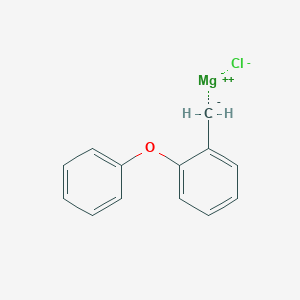
(2-PhenoxybenZyl)magnesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-PhenoxybenZyl)magnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a (2-phenoxybenZyl) group and a chloride ion. It is typically used in various chemical reactions, including nucleophilic addition and substitution reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-PhenoxybenZyl)magnesium chloride can be synthesized through the reaction of (2-phenoxybenZyl) chloride with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
(2-PhenoxybenZyl) chloride+Mg→(2-PhenoxybenZyl)magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-PhenoxybenZyl)magnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed from reduction reactions.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2-PhenoxybenZyl)magnesium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and other advanced materials.
Biochemistry: Used in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (2-PhenoxybenZyl)magnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium chloride
- Benzylmagnesium chloride
- (2-MethoxybenZyl)magnesium chloride
Uniqueness
(2-PhenoxybenZyl)magnesium chloride is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, where specific reactivity patterns are required.
Propiedades
Fórmula molecular |
C13H11ClMgO |
|---|---|
Peso molecular |
242.98 g/mol |
Nombre IUPAC |
magnesium;1-methanidyl-2-phenoxybenzene;chloride |
InChI |
InChI=1S/C13H11O.ClH.Mg/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WCHVXXOWVQZNGW-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
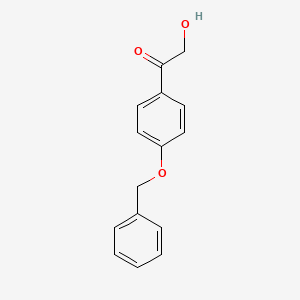

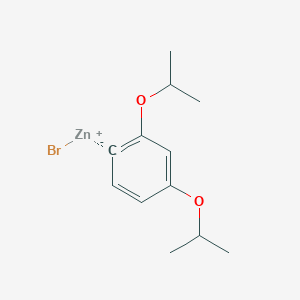
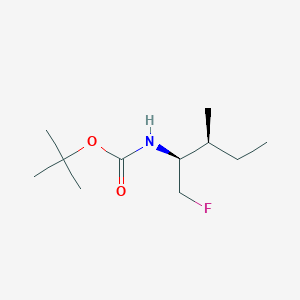
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)


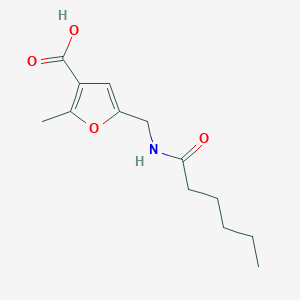
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
